(5-Methylpyridin-2-yl)methanamine hydrochloride
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Overview
Description
(5-Methylpyridin-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H10N2·HCl. It is a derivative of pyridine, featuring a methyl group at the 5-position and a methanamine group at the 2-position. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylpyridin-2-yl)methanamine hydrochloride typically involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(5-Methylpyridin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine compounds.
Scientific Research Applications
(5-Methylpyridin-2-yl)methanamine hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is employed in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (5-Methylpyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methanamine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. This interaction can modulate biochemical pathways and cellular processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Picolylamine: Similar structure but lacks the methyl group at the 5-position.
2-Pyridinecarboxaldehyde: Contains an aldehyde group instead of the methanamine group.
2-(2-Pyridyl)ethylamine: Features an ethylamine group instead of a methanamine group.
Uniqueness
(5-Methylpyridin-2-yl)methanamine hydrochloride is unique due to the presence of both the methyl and methanamine groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Biological Activity
(5-Methylpyridin-2-yl)methanamine hydrochloride, a compound with significant potential in various biological applications, has been the subject of numerous studies investigating its biological activity. This article synthesizes current research findings, highlighting its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the presence of a methyl group at the 5-position of the pyridine ring and a methanamine functional group. Its chemical structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The methanamine group can form hydrogen bonds and electrostatic interactions with active sites, influencing various biochemical pathways. This interaction can modulate cellular processes, leading to significant biological effects such as:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can act as a ligand for specific receptors, influencing signal transduction pathways.
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that this compound exhibits dose-dependent cytotoxic effects on various cancer cell lines. For instance:
- MCF7 Cells : The compound showed submicromolar cytotoxicity towards MCF7 cells, which express mutant forms of the PI3K pathway. The IC50 value was observed to be around 125–250 nM, indicating potent activity against these cancer cells .
- A549 Cells : In studies involving A549 lung cancer cells, the compound displayed significant cytotoxicity starting from concentrations as low as 10 µM .
Table 1: Cytotoxicity Data Summary
Cell Line | IC50 (µM) | Observations |
---|---|---|
MCF7 | 0.125-0.250 | High selectivity towards mutant PI3K |
A549 | 10 | Dose-dependent cytotoxicity observed |
Non-cancerous | >50 | Lower toxicity compared to cancer cells |
Antitumor Activity
Recent studies have highlighted the antitumor properties of this compound. It has been shown to induce apoptosis in cancer cells through mechanisms such as:
- Reactive Oxygen Species (ROS) Production : The compound stimulates ROS production, which is crucial for inducing oxidative stress in cancer cells .
- Cell Cycle Arrest : Analysis revealed that higher concentrations (>10 µM) resulted in significant cell death across various cancer cell lines, while lower concentrations had minimal effects on normal cells .
Case Studies and Research Findings
- In Vivo Studies : Research involving animal models has demonstrated that treatment with this compound significantly inhibited tumor growth in colorectal cancer models. This effect was linked to its ability to modulate the PI3K-Akt-mTOR signaling pathway .
- Molecular Docking Studies : Molecular docking simulations have indicated that this compound binds effectively to target proteins involved in cancer progression, supporting its potential as a therapeutic agent .
Properties
IUPAC Name |
(5-methylpyridin-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.ClH/c1-6-2-3-7(4-8)9-5-6;/h2-3,5H,4,8H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQMYYRUFCHGQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.